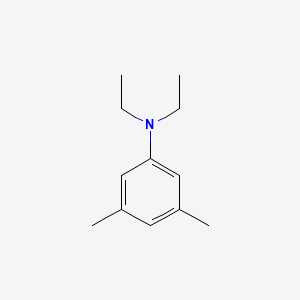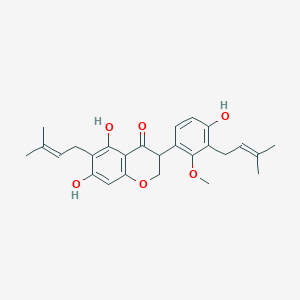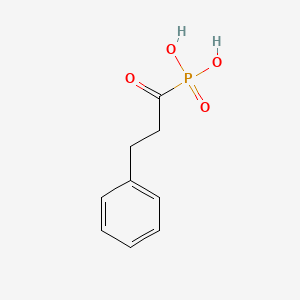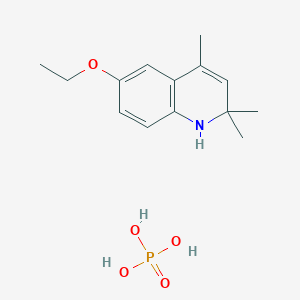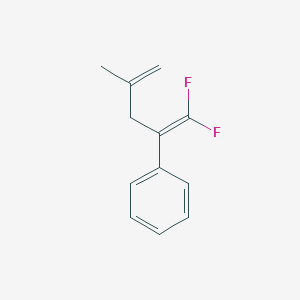
(1,1-Difluoro-4-methylpenta-1,4-dien-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1-Difluoro-4-methylpenta-1,4-dien-2-yl)benzene is a chemical compound with the molecular formula C12H12F2 It is characterized by the presence of a benzene ring substituted with a difluoromethylene group and a methylpenta-1,4-dien-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Difluoro-4-methylpenta-1,4-dien-2-yl)benzene typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a benzene derivative with a difluoromethylene-containing reagent in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(1,1-Difluoro-4-methylpenta-1,4-dien-2-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The difluoromethylene and methylpenta-1,4-dien-2-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully chosen to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
(1,1-Difluoro-4-methylpenta-1,4-dien-2-yl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its effects on various biological targets.
Mecanismo De Acción
The mechanism of action of (1,1-Difluoro-4-methylpenta-1,4-dien-2-yl)benzene involves its interaction with specific molecular targets and pathways. The difluoromethylene group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The methylpenta-1,4-dien-2-yl group also contributes to the compound’s overall reactivity and potential biological activity .
Comparación Con Compuestos Similares
Similar Compounds
(4-methylpenta-1,3-dien-2-yl)benzene: Similar in structure but lacks the difluoromethylene group.
1,1-difluoro-4-phenylpent-1-ene: Contains a phenyl group instead of the benzene ring.
4-methylpenta-1,2-diene: Similar in structure but with different positioning of double bonds.
Uniqueness
(1,1-Difluoro-4-methylpenta-1,4-dien-2-yl)benzene is unique due to the presence of both the difluoromethylene and methylpenta-1,4-dien-2-yl groups. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications in scientific research .
Propiedades
Número CAS |
89264-13-1 |
|---|---|
Fórmula molecular |
C12H12F2 |
Peso molecular |
194.22 g/mol |
Nombre IUPAC |
(1,1-difluoro-4-methylpenta-1,4-dien-2-yl)benzene |
InChI |
InChI=1S/C12H12F2/c1-9(2)8-11(12(13)14)10-6-4-3-5-7-10/h3-7H,1,8H2,2H3 |
Clave InChI |
MUVGTRBXHAEQLP-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CC(=C(F)F)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


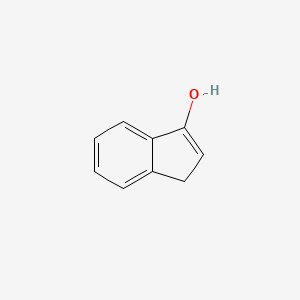
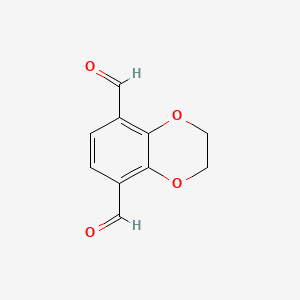


![3-[(Cyclohexylcarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B14150657.png)

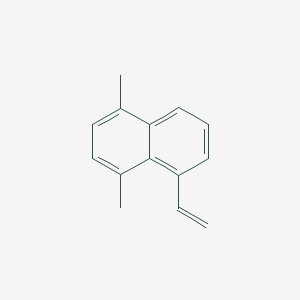
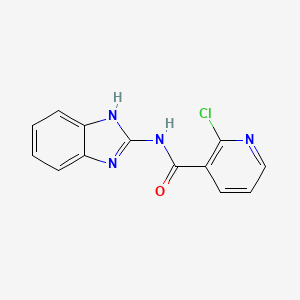
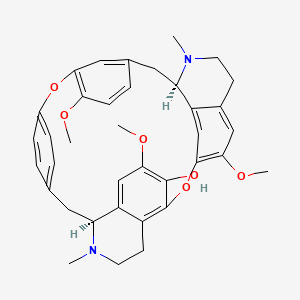
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2S)-1-hydrazinyl-1-oxo-3-phenylpropan-2-yl]urea](/img/structure/B14150715.png)
